N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide is a complex organic compound that features a triazine ring substituted with phenylamino groups and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-bromoaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Used in the design of emissive materials for organic light-emitting diodes (OLEDs).
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C24H22BrN7O |
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Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide |
InChI |
InChI=1S/C24H22BrN7O/c1-16(21(33)27-20-14-12-17(25)13-15-20)26-22-30-23(28-18-8-4-2-5-9-18)32-24(31-22)29-19-10-6-3-7-11-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
KRUBIOUMYYVXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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